N-{[6-(furan-2-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide
Description
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a furan moiety at the 6-position and a cyclohex-3-ene-1-carboxamide group linked via a methylene bridge. This structure combines aromatic and aliphatic components, enabling unique interactions with biological targets. Such hybrid architectures are frequently explored in medicinal chemistry for applications in kinase inhibition, central nervous system (CNS) modulation, or antimicrobial agents .
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(14-5-2-1-3-6-14)19-12-13-8-9-15(18-11-13)16-7-4-10-21-16/h1-2,4,7-11,14H,3,5-6,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDJKTOMENACIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s structure includes multiple reactive sites:
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Furan Ring (C₄H₃O) :
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Susceptible to electrophilic substitution (e.g., Diels-Alder reactions) or oxidation (e.g., epoxidation).
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Potential for hydrolysis under acidic conditions.
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Pyridine Ring (C₅H₄N) :
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Activated for nucleophilic aromatic substitution due to electron-deficient nature.
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May undergo metal-catalyzed cross-coupling (e.g., Heck or Suzuki reactions).
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Amide Group (CONH₂) :
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Hydrolyzes under alkaline conditions to form carboxylic acids.
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Participates in transamidation or peptide coupling reactions.
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Cyclohexene Moiety :
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Prone to electrocyclic ring-opening or epoxidation via peracid treatment.
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Hydrolysis of the Amide Group
The amide linkage undergoes hydrolysis in basic conditions, yielding the corresponding carboxylic acid. This reaction is catalyzed by enzymes like proteases or under alkaline conditions .
Cross-Coupling Reactions
The pyridine ring can engage in cross-coupling reactions (e.g., Suzuki) to introduce new substituents, enhancing biological activity. For example:
(Catalyzed by Pd(0) complexes).
Experimental Considerations
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Solubility : Moderate solubility in polar solvents (e.g., DMSO, DMF) due to the amide group.
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Purity : Purification via flash chromatography or crystallization is critical for downstream applications .
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Safety : Handle with caution due to potential reactivity of the furan and pyridine rings in acidic/basic conditions.
This compound serves as a versatile scaffold for exploring heterocyclic interactions and functional group transformations, with implications in both drug discovery and materials innovation.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to N-{[6-(furan-2-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide exhibit promising anticancer properties. For instance, Mannich bases, which include similar structural motifs, have been evaluated for their cytotoxic effects against various cancer cell lines. Studies show that these compounds can be significantly more cytotoxic than traditional chemotherapeutics like 5-fluorouracil, suggesting a potential role in cancer treatment .
1.2 Antiviral Properties
The compound's structural characteristics may also lend themselves to antiviral applications. Similar derivatives have been explored as inhibitors of viral proteases, including those responsible for SARS-CoV-2 replication. The inhibition of such enzymes is crucial for developing effective antiviral therapies .
Material Science
2.1 Coordination Polymers
this compound can be utilized in the synthesis of coordination polymers. These materials have versatile applications in catalysis and sensing technologies due to their ability to form stable complexes with metal ions . The incorporation of furan and pyridine moieties enhances the stability and functionality of these polymers.
Biological Research
3.1 Enzyme Inhibition Studies
The compound has potential applications in enzyme inhibition studies, particularly those involving cytochrome P450 enzymes which play a vital role in drug metabolism . Understanding how this compound interacts with such enzymes can provide insights into its pharmacokinetic properties and safety profiles.
Case Studies
Mechanism of Action
The mechanism of action of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and the induction of apoptosis (programmed cell death).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Bioactivity
The compound’s structural uniqueness is highlighted when compared to analogues with modified substituents or core scaffolds. Key comparisons include:
*Theoretical values based on QSAR modeling; experimental validation pending.
Key Findings
Furan vs. Thiophene/Phenyl Substitution :
- The furan group in the target compound provides a balance of polarity and aromaticity, enhancing solubility (LogP ~2.8) compared to thiophene (LogP ~3.1) or phenyl (LogP ~3.4) analogues. Furan’s oxygen atom may also facilitate hydrogen bonding with target residues, improving selectivity .
- Thiophene-containing analogues exhibit higher lipophilicity, favoring blood-brain barrier penetration but increasing off-target risks in CNS applications.
- Cyclohexene vs. In contrast, bicyclo[1.1.1]pentane-based compounds (e.g., ) offer extreme rigidity and metabolic stability but may limit conformational adaptability .
Biological Activity
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular structure, which includes a cyclohexene core, a carboxamide functional group, and a furan-pyridine moiety. This unique structure contributes to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on the following areas:
1. Antimicrobial Activity
Research has indicated that derivatives of pyridine and furan compounds often exhibit antimicrobial properties. A study highlighted that certain structural modifications in related compounds led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The exact mechanism may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
2. Inhibition of Enzymes
The compound has shown potential as an inhibitor of several enzymes relevant to neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated significant AChE inhibition, which is crucial for treating Alzheimer's disease. Inhibitory activities were reported with IC50 values in the low micromolar range.
- Monoamine Oxidase B (MAO-B) : Similar compounds have also exhibited MAO-B inhibitory effects, contributing to their neuroprotective properties.
3. Antioxidant Activity
Antioxidant assays have suggested that the compound possesses free radical scavenging capabilities. This property is essential for protecting cells from oxidative stress-related damage, which is implicated in various chronic diseases.
Research Findings and Case Studies
Several studies have focused on the biological activity of compounds related to this compound:
| Study | Target | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| AChE | 0.38 | Enzyme inhibition | |
| MAO-B | 2.42 | Enzyme inhibition | |
| Antimicrobial | Varies | Cell wall synthesis disruption |
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of related compounds in a model of oxidative stress-induced neuronal damage. The results indicated that these compounds significantly reduced cell death and improved neuronal function, suggesting potential therapeutic applications for neurodegenerative diseases.
Q & A
Basic: What synthetic strategies are recommended for preparing N-{[6-(furan-2-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide?
Answer:
The synthesis involves coupling a substituted pyridine-furan precursor with a cyclohexene carboxamide moiety. Key steps include:
- Step 1: Functionalize pyridine at the 3-position with a methyl group bearing a furan-2-yl substituent. This may involve Suzuki-Miyaura coupling for furan introduction .
- Step 2: Activate the cyclohexene carboxamide for nucleophilic substitution (e.g., using EDCI/HOBt for amide bond formation) .
- Step 3: Purify intermediates via column chromatography and confirm structures using / NMR and high-resolution mass spectrometry (HRMS) .
Critical Note: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like unreacted pyridine intermediates .
Basic: How can the structural conformation of this compound be validated experimentally?
Answer:
Use a combination of:
- Single-crystal X-ray diffraction (SC-XRD): Resolve bond lengths and angles, particularly the cyclohexene ring’s chair conformation and furan-pyridine dihedral angles .
- Nuclear Overhauser Effect Spectroscopy (NOESY): Confirm spatial proximity between the furan oxygen and pyridine methyl group .
- DFT calculations: Compare computed vs. experimental NMR chemical shifts to validate electronic environments .
Advanced: How do structural modifications (e.g., furan substitution) impact bioactivity in related compounds?
Answer:
- Furan as an electron-rich heterocycle: Enhances π-π stacking with aromatic residues in target proteins (e.g., kinase inhibitors). Compare with thiophene or pyrrole analogs to assess electronic effects on binding .
- Pyridine positioning: The 3-pyridinylmethyl group may improve solubility via hydrogen bonding. Replace with 2- or 4-pyridinyl groups to study steric effects on receptor interaction .
Methodology: Perform SAR studies using in vitro assays (e.g., enzyme inhibition) and correlate with LogP measurements to distinguish electronic vs. lipophilic contributions .
Advanced: What analytical techniques resolve contradictions in stability data for cyclohexene carboxamides?
Answer:
- HPLC-MS stability testing: Monitor degradation products under stress conditions (e.g., heat, light). Identify hydrolyzed products (e.g., cyclohexene carboxylic acid) .
- DSC/TGA: Detect phase transitions or decomposition temperatures. Compare with computational predictions (e.g., molecular dynamics simulations) .
- Contradiction resolution: If conflicting stability reports arise, validate storage conditions (e.g., inert atmosphere vs. ambient) and quantify residual solvents via GC-MS .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Answer:
- ADMET prediction: Use tools like SwissADME to estimate blood-brain barrier penetration, CYP450 interactions, and solubility .
- Molecular docking: Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots. Modify the cyclohexene ring or furan substituents to reduce clearance .
- Free-energy perturbation (FEP): Quantify binding affinity changes upon substituting the carboxamide with sulfonamide or urea groups .
Basic: What are the recommended protocols for characterizing purity and enantiomeric excess?
Answer:
- Chiral HPLC: Use a cellulose-based column (e.g., Chiralpak IA) with isopropanol/hexane mobile phase to resolve enantiomers. Calibrate with racemic standards .
- Elemental analysis: Confirm carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
- ICP-MS: Detect heavy metal impurities (e.g., Pd from coupling reactions) below 10 ppm .
Advanced: How can in vivo studies be designed to evaluate neuroprotective potential?
Answer:
- Animal models: Use murine models of oxidative stress (e.g., MPTP-induced Parkinsonism). Administer the compound intraperitoneally and measure dopamine levels via LC-MS .
- Dose optimization: Conduct pharmacokinetic profiling (C, T, AUC) to establish therapeutic windows .
- Control groups: Include positive controls (e.g., rasagiline) and vehicle-only groups to isolate compound-specific effects .
Advanced: What strategies mitigate synthetic challenges in scaling up the compound?
Answer:
- Flow chemistry: Optimize exothermic reactions (e.g., amide coupling) in continuous flow reactors to improve yield and safety .
- Green chemistry: Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
- Process analytical technology (PAT): Implement in-line FTIR to monitor reaction progress and automate purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
